Dimethyl diacetyl cystinate

Übersicht

Beschreibung

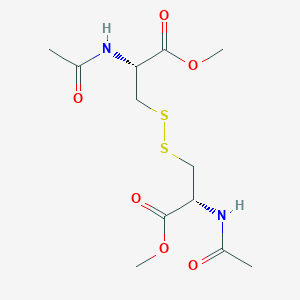

Dimethyl diacetyl cystinate is a disulfide-linked derivative of L-cysteine, a naturally occurring amino acid. This compound is known for its applications in proteomics research and is recognized for its unique structural properties, which include two acetyl groups and two methyl ester groups attached to the cysteine backbone .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethyl diacetyl cystinate can be synthesized through the esterification of L-cystine with methanol in the presence of an acid catalyst, followed by acetylation using acetic anhydride. The reaction conditions typically involve:

Esterification: L-cystine is dissolved in methanol, and a catalytic amount of sulfuric acid is added. The mixture is refluxed until the reaction is complete.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl diacetyl cystinate undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield free thiol groups.

Substitution: The acetyl groups can be substituted with other acyl groups under appropriate conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Free thiol groups.

Substitution: Various acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl diacetyl cystinate is primarily used in proteomics research due to its ability to form stable disulfide bonds, which are crucial for protein structure and function studies. Its applications include:

Protein Labeling: Used to label cysteine residues in proteins for structural analysis.

Peptide Synthesis: Facilitates the synthesis of complex disulfide-rich peptides.

Antioxidant Studies: Investigated for its potential antioxidant properties in food and pharmaceutical applications

Wirkmechanismus

The mechanism of action of dimethyl diacetyl cystinate involves its ability to form and break disulfide bonds. This property is essential for maintaining the structural integrity of proteins and peptides. The compound can interact with thiol groups in proteins, leading to the formation of stable disulfide bonds, which are crucial for protein folding and stability .

Vergleich Mit ähnlichen Verbindungen

N-Acetyl-L-cysteine: A derivative of L-cysteine with similar antioxidant properties.

L-Cystine: The oxidized dimer form of L-cysteine, which also forms disulfide bonds.

Dimethyl cystine: Another esterified form of L-cystine with different acyl groups.

Uniqueness: Dimethyl diacetyl cystinate is unique due to its specific esterification and acetylation, which provide distinct chemical properties and reactivity compared to other cysteine derivatives. Its ability to form stable disulfide bonds makes it particularly valuable in proteomics and peptide synthesis .

Biologische Aktivität

Dimethyl diacetyl cystinate (DMDC) is a synthetic compound derived from L-cysteine, characterized by its disulfide-linked structure with two acetyl groups and two methyl ester groups. This compound has garnered attention in biochemical research due to its unique properties and potential applications, particularly in proteomics and cellular biology.

- Molecular Formula : CHNOS

- Molecular Weight : 352.43 g/mol

- CAS Number : 32381-28-5

- Density : 1.285 g/cm³

- Storage Conditions : Powder at -20°C for 3 years; in solvent at -80°C for 1 year

This compound functions primarily through its ability to form and reduce disulfide bonds, which are crucial for protein structure and function. It interacts with various biomolecules, influencing several biochemical pathways:

- Redox Modulation : DMDC modulates redox states within cells, affecting redox-sensitive transcription factors and signaling molecules, which can lead to changes in gene expression and cellular responses to oxidative stress .

- Protein Interaction : The compound interacts with enzymes such as cysteine proteases and thiol-disulfide oxidoreductases, playing a role in the cleavage of peptide bonds at cysteine residues and the catalysis of disulfide bond formation.

Cellular Effects

This compound has been shown to influence various cellular processes:

- Gene Expression : By modulating redox states, DMDC can impact the activity of transcription factors involved in gene regulation.

- Metabolic Processes : It plays a role in cellular metabolism by maintaining the structural integrity of proteins through disulfide bond formation.

Pharmacokinetics

The pharmacokinetic profile of DMDC suggests it undergoes metabolism in the liver with excretion via the kidneys. This is similar to many small-molecule drugs, indicating potential therapeutic applications.

Applications in Research

This compound is primarily utilized in proteomics due to its ability to stabilize disulfide bonds, which are essential for protein folding and stability. Key applications include:

- Protein Labeling : Used to label cysteine residues for structural analysis.

- Peptide Synthesis : Facilitates the synthesis of complex peptides rich in disulfide bonds.

- Antioxidant Studies : Investigated for potential antioxidant properties in food and pharmaceuticals.

Comparison with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| N-Acetyl-L-cysteine methyl ester | CHNOS | Known for antioxidant properties |

| N,N'-Diacetyl-L-cystine | CHNOS | Modulates hypersensitivity reactions |

| Dimethyl disulfide | CHS | Used as a reagent in organic synthesis |

DMDC stands out due to its unique structural elements that facilitate stable disulfide bond formation while allowing modifications through substitution reactions. Its dual functionality as both a labeling agent and a potential antioxidant enhances its value in biochemical research compared to other similar compounds.

Eigenschaften

IUPAC Name |

methyl 2-acetamido-3-[(2-acetamido-3-methoxy-3-oxopropyl)disulfanyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTORBNKJFMGIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32381-28-5 | |

| Record name | NSC136019 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=136019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.